molecular formula C21H21FN6 B609755 3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine CAS No. 1802661-73-9

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine

Cat. No. B609755
CAS RN: 1802661-73-9
M. Wt: 376.44
InChI Key: INGJMHPGMVUEKY-UHFFFAOYSA-N
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Description

ONO-8590580 is a GABAAα5 negative allosteric modulator which enhances long-term potentiation and improves cognitive deficits in preclinical models.

Scientific Research Applications

Cognitive Enhancement

ONO-8590580 is a novel GABAA α5 Negative Allosteric Modulator (NAM) that enhances hippocampal memory function . It has been shown to improve cognitive deficits in preclinical models . The compound binds to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors .

Treatment of Memory Deficits

In the rat passive avoidance test, ONO-8590580 significantly prevented MK-801-induced memory deficit . This suggests its potential use in the treatment of conditions characterized by memory deficits.

Improvement of Cognitive Deficits

ONO-8590580 was also effective in improving the cognitive deficit induced by scopolamine and MK-801 in the rat eight-arm radial maze test . This indicates its potential application in the treatment of cognitive impairments.

Enhancement of Long-Term Potentiation

ONO-8590580 has been shown to enhance long-term potentiation of CA1 synapse response in rat hippocampal slices . This suggests its potential use in enhancing synaptic plasticity, which is crucial for learning and memory.

Potential Treatment for Alzheimer’s Disease

According to a webinar by Charles River, ONO-8590580 has shown potential for the treatment of cognitive disorders, such as Alzheimer’s disease .

Safety Profile

ONO-8590580 does not exhibit an anxiogenic or proconvulsant risk at a dose of 20 mg/kg p.o. in the elevated plus maze test or pentylenetetrazole-induced seizure test . This suggests a favorable safety profile for the compound.

properties

IUPAC Name

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGJMHPGMVUEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 118278442

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
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3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
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3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Reactant of Route 4
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3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Reactant of Route 5
3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Reactant of Route 6
3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine

Q & A

Q1: How does ONO-8590580 interact with its target and what are the downstream effects?

A1: ONO-8590580 acts as a negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit (GABAA α5). These receptors are highly concentrated in the hippocampus, a brain region crucial for memory processing [, ]. ONO-8590580 binds to the benzodiazepine binding site on GABAA α5 receptors, inhibiting GABA-induced chloride ion channel activity []. This inhibition enhances hippocampal long-term potentiation (LTP), a key mechanism underlying learning and memory [].

Q2: What is the relationship between the structure of ONO-8590580 and its activity on GABAA α5 receptors?

A2: While specific structure-activity relationship (SAR) data for ONO-8590580 hasn't been explicitly detailed in the provided research [, ], it's known that subtle modifications to the chemical structure of molecules can drastically impact their binding affinity, selectivity, and ultimately their effects on target receptors. Further research exploring SAR would be crucial to optimize ONO-8590580's properties for potential therapeutic applications.

Q3: What preclinical evidence supports the potential of ONO-8590580 for treating cognitive disorders?

A3: In preclinical rodent models, ONO-8590580 demonstrates promising effects on cognitive function. Orally administered ONO-8590580 successfully reversed memory deficits induced by MK-801 in the passive avoidance test []. Additionally, it improved cognitive performance in the eight-arm radial maze test, demonstrating comparable or even superior efficacy to donepezil, a drug currently used to treat Alzheimer's disease []. Importantly, these cognitive benefits were not accompanied by anxiogenic or proconvulsant effects, highlighting its potential safety profile [].

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